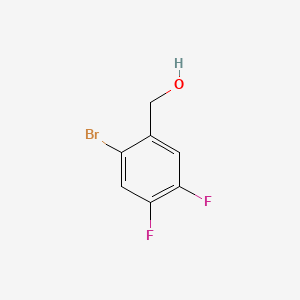
(2-Bromo-4,5-difluorophenyl)methanol
Vue d'ensemble
Description
“(2-Bromo-4,5-difluorophenyl)methanol” is a chemical compound with the molecular formula C7H5BrF2O and a molecular weight of 223.01 . It is used for research and development purposes and is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-4,5-difluorophenyl)methanol” consists of a phenyl ring substituted with bromo and fluoro groups at the 2nd, 4th, and 5th positions, and a methanol group .
Applications De Recherche Scientifique
Synthesis of Bromo-Substituted Cyclopentenones : A study by Shirinian et al. (2012) describes the bromination of 2,3-diarylcyclopent-2-en-1-ones to introduce bromine atoms into different positions, leading to the synthesis of bromo-substituted cyclopentenones, important for organic synthesis and preparation of various substances (Shirinian et al., 2012).
Total Synthesis of Biologically Active Compounds : Akbaba et al. (2010) achieved the first synthesis of a naturally occurring bromophenol starting from a related compound, showcasing its utility in synthesizing biologically active substances (Akbaba et al., 2010).
Study of Nucleophilic Substitution Reactions : The study by Harifi-Mood and Mousavi-Tekmedash (2013) on the reaction of 2-bromo-5-nitrothiophene with morpholine in various solvents, including methanol, provides insights into the behavior of brominated compounds in nucleophilic substitution reactions (Harifi‐Mood & Mousavi-Tekmedash, 2013).
Photochemical Decomposition Studies : Research by Eriksson et al. (2004) investigated the photochemical degradation of polybrominated diphenyl ethers (PBDEs) in methanol/water, shedding light on the environmental fate of brominated compounds (Eriksson et al., 2004).
Role in Antibacterial Agents : A study by Xu et al. (2003) on bromophenols isolated from marine algae, including compounds related to (2-Bromo-4,5-difluorophenyl)methanol, highlights their potential as antibacterial agents (Xu et al., 2003).
Carbonic Anhydrase Inhibitory Properties : Balaydın et al. (2012) synthesized novel bromophenols, including derivatives of (2-Bromo-4,5-difluorophenyl)methanol, and studied their inhibitory effects on human carbonic anhydrase II, an enzyme target for various diseases (Balaydın et al., 2012).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Propriétés
IUPAC Name |
(2-bromo-4,5-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNMZIPQCOVDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727000 | |
| Record name | (2-Bromo-4,5-difluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4,5-difluorophenyl)methanol | |
CAS RN |
476620-55-0 | |
| Record name | 2-Bromo-4,5-difluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476620-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromo-4,5-difluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


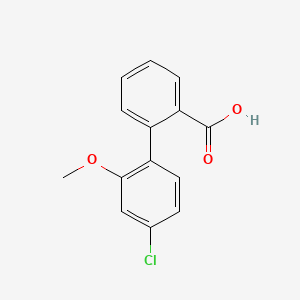
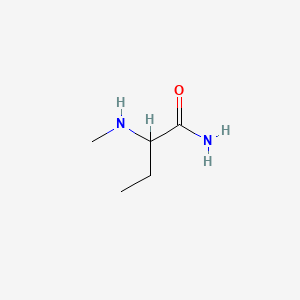
![[3,3'-Bipyridine]-5-carbaldehyde](/img/structure/B572553.png)
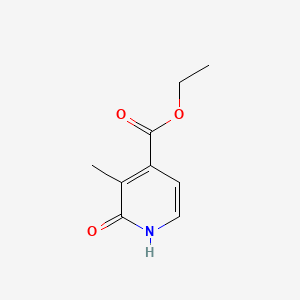
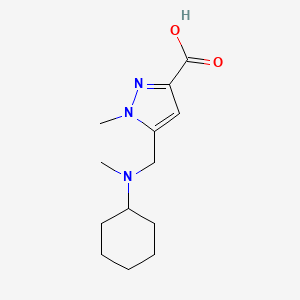
![4-Bromo-6-fluoro-1H-benzo[D]imidazole](/img/structure/B572562.png)
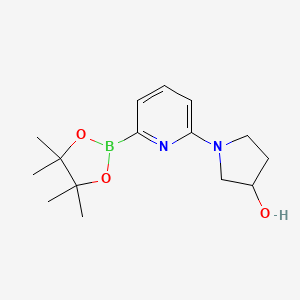
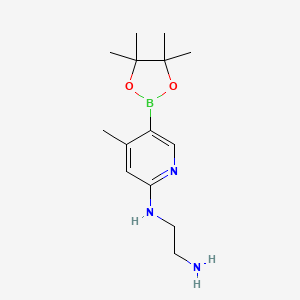
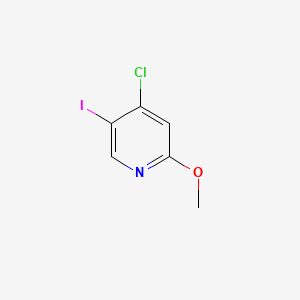
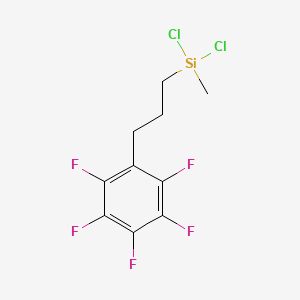
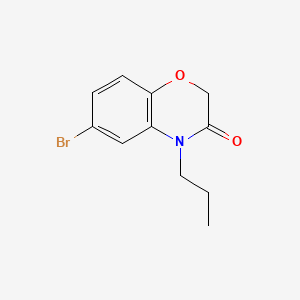
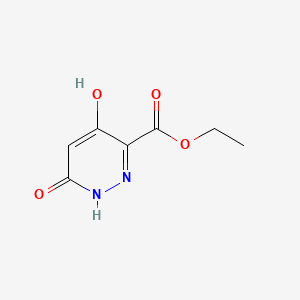
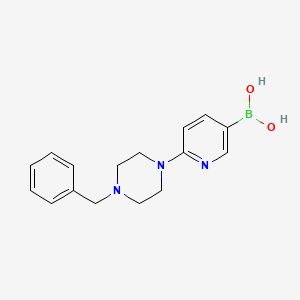
![2-Propanone,1-amino-1-(1h-pyrrolo[3,2-c]pyridin-4-yl)-](/img/structure/B572573.png)